Product packaging for Bifenox(Cat. No.:CAS No. 42576-02-3)

Bifenox

Cat. No.: B1666994
CAS No.: 42576-02-3
M. Wt: 342.1 g/mol
InChI Key: SUSRORUBZHMPCO-UHFFFAOYSA-N
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Description

Bifenox, with the IUPAC name methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, is a selective diphenyl ether herbicide used for the post-emergence control of a wide range of broadleaved weeds and some grass species in crops such as cereals, soybeans, corn, and rice . Its primary mechanism of action, which is of significant interest in agricultural science, is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) . This inhibition disrupts chlorophyll synthesis and, in the presence of light and oxygen, leads to the accumulation of phototoxic substances, causing rapid peroxidation of membrane lipids and ultimately resulting in plant cell death . Beyond its herbicidal application, this compound serves as a valuable compound in environmental and toxicological research. Recent studies utilizing models like zebrafish and bovine mammary epithelial cells have shown that this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to hepatotoxicity, vascular toxicity, and programmed cell death . These findings make it a relevant tool for studying cellular stress pathways, mitochondrial dysfunction, and calcium homeostasis . Researchers also employ this compound to investigate its ecotoxicological impact on non-target aquatic organisms and its potential effects on bacterial and mammalian cells . The product is supplied for research purposes only and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl2NO5 B1666994 Bifenox CAS No. 42576-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSRORUBZHMPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C14H9Cl2NO5
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DSSTOX Substance ID

DTXSID1040320
Record name Bifenox
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Molecular Weight

342.1 g/mol
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Physical Description

Yellowish tan solid; [Merck Index] Yellow crystalline solid; [MSDSonline]
Record name Bifenox
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Solubility

Solubility in xylene at 25 °C: 30%, Solublity in organic solvents g/ml @ 25 °C: acetone, 40; chlorobenzene, 35-40; ethanol, <5; kerosene, <1; xylene, 30., In water, 0.398 mg/l @ 25 °C
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Density

1.155 g/ml
Record name BIFENOX
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Vapor Pressure

0.0000001 [mmHg], 2.4X10-6 mm Hg @ 25 °C
Record name Bifenox
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Color/Form

Solid, Yellow tan crystals

CAS No.

42576-02-3
Record name Bifenox
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Record name Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
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Melting Point

85 °C
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Foundational & Exploratory

Bifenox Solubility: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of bifenox, a diphenyl ether herbicide, in aqueous and organic media. Understanding the solubility of this compound is critical for assessing its environmental fate, bioavailability, and for the development of effective formulations. This document compiles quantitative solubility data, details established experimental protocols for solubility determination, and illustrates relevant biological pathways and experimental workflows.

Core Executive Summary

This compound exhibits low solubility in water, a characteristic that influences its environmental mobility and persistence. Conversely, it demonstrates significantly higher solubility in a range of organic solvents, a key factor in formulation and analytical chemistry. This guide presents a consolidated overview of these properties to support research and development activities.

Quantitative Solubility Data

The solubility of this compound in water and various organic solvents has been determined under controlled laboratory conditions. The following tables summarize the available quantitative data, providing a comparative reference for solubility across different media.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (mg/L)Reference
200.1[1][2]AERU Pesticide Properties Database
200.35AgrochemX
250.35[3]DrugFuture, Wikipedia
250.398PubChem, USDA ARS

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Acetone2540PubChem
Chlorobenzene2535-40PubChem
Dichloromethane20>100AERU Pesticide Properties Database
Ethanol25<5PubChem
Kerosene25<1PubChem
Methanol202.3AERU Pesticide Properties Database
Xylene2530PubChem, DrugFuture

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental requirement for its physicochemical characterization. Standardized protocols are employed to ensure data accuracy and reproducibility. For a substance like this compound, with low aqueous solubility, the Shake-Flask method is a widely accepted and recommended procedure.

OECD Guideline 105: Water Solubility (Shake-Flask Method)

This method is a globally recognized standard for determining the water solubility of chemical substances.

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is achieved. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Detailed Methodology:

  • Preparation: An amount of the test substance in excess of its expected solubility is added to a flask containing purified water (e.g., deionized or distilled).

  • Equilibration: The flask is sealed and placed in a constant temperature bath, typically at 20 ± 0.5 °C, and agitated for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the time required to reach saturation, which can be up to 24 hours or longer for poorly soluble substances.

  • Phase Separation: Once equilibrium is established, the mixture is allowed to stand to permit the separation of undissolved material. Centrifugation or filtration is then used to isolate a clear aqueous sample.

  • Analysis: The concentration of this compound in the clear aqueous solution is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

General Protocol for Solubility in Organic Solvents

While a single standardized guideline for organic solvent solubility is less common than for water, a general experimental approach is widely used.

Principle: A known amount of the solute is added to a specific volume of the organic solvent and agitated until dissolution is complete. The process is repeated with increasing amounts of solute until saturation is reached.

Detailed Methodology:

  • Initial Dissolution: A pre-weighed mass of this compound is placed in a test tube or vial.

  • Solvent Addition: A measured volume of the organic solvent is added incrementally to the test tube.

  • Agitation: After each addition of solvent, the mixture is vigorously shaken or vortexed to facilitate dissolution.

  • Observation: The process is continued until the this compound is completely dissolved. The total volume of solvent required is recorded.

  • Saturation Point: To determine the saturation solubility, excess this compound is added to a known volume of the solvent and the mixture is treated similarly to the shake-flask method for water solubility (equilibration, phase separation, and analysis).

Visualizing Key Processes

To further elucidate the context of this compound's application and analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow for solubility determination.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility Determination A Add excess this compound to water in a flask B Seal flask and agitate at constant temperature (e.g., 20°C) A->B C Allow mixture to equilibrate (e.g., 24 hours) B->C D Separate solid and liquid phases (Centrifugation/Filtration) C->D E Collect clear aqueous sample D->E F Quantify this compound concentration (e.g., HPLC, GC) E->F G Report solubility (mg/L) F->G

Caption: Workflow for the Shake-Flask Method.

G cluster_pathway This compound Mechanism of Action: PPO Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation This compound This compound This compound->PPO Inhibition Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Generation Accumulation->ROS Leads to Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Causes Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Results in

Caption: this compound inhibits the PPO enzyme pathway.

This compound functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. This enzyme is crucial for the synthesis of both chlorophyll and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which in the presence of light and oxygen, results in the formation of highly reactive oxygen species. These reactive molecules cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death in susceptible plants.

References

Bifenox: A Technical Guide to its Herbicidal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the herbicidal activity of Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate). It details its mechanism of action, spectrum of controlled weeds, and the experimental methodologies used to determine its efficacy.

Introduction

This compound is a selective, diphenyl ether herbicide used for controlling a variety of annual broadleaf weeds and some grasses.[1][2] It was first introduced in 1981 under the brand name Modown.[3] this compound can be applied pre-emergence or post-emergence in a range of crops, including cereals, soybeans, rice, and oilseed rape.[3][4] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll synthesis pathway.

Mechanism of Action

This compound is classified as a Group 14 (WSSA) or Group E (HRAC) herbicide, which acts by inhibiting protoporphyrinogen oxidase (PPO). This enzyme is crucial for the conversion of protoporphyrinogen IX to protoporphyrin IX in the tetrapyrrole biosynthesis pathway, which produces both chlorophylls and hemes.

The inhibition of PPO by this compound leads to a buildup of protoporphyrinogen IX in the cytoplasm. This excess protoporphyrinogen IX leaks from the plastid and is rapidly oxidized to protoporphyrin IX (Proto IX) by a non-enzymatic process. Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cellular membranes, leading to membrane disruption, loss of cellular integrity, and ultimately, cell death, which manifests as chlorosis and desiccation of the plant tissue.

Bifenox_MoA cluster_pathway Chlorophyll Biosynthesis Pathway cluster_inhibition Herbicidal Action Glu Glutamate ALA 5-aminolevulinate Glu->ALA Porph Porphobilinogen ALA->Porph ProtoIXgen Protoporphyrinogen IX Porph->ProtoIXgen ProtoIX Protoporphyrin IX ProtoIXgen->ProtoIX PPO Protoporphyrinogen Oxidase (PPO) Leak Accumulation & Leakage from Plastid ProtoIXgen->Leak Chlorophyll Chlorophyll ProtoIX->Chlorophyll ROS Reactive Oxygen Species (ROS) (Singlet Oxygen) ProtoIX->ROS This compound This compound This compound->PPO Inhibits Leak->ProtoIX Oxidation Lipid_Perox Lipid Peroxidation & Membrane Damage ROS->Lipid_Perox Death Cell Death (Chlorosis, Necrosis) Lipid_Perox->Death Light Light + O₂ Light->ROS

Caption: this compound inhibits PPO, causing Proto IX accumulation, ROS generation, and cell death.

Herbicidal Spectrum of Activity

This compound is effective against a wide range of broadleaf weeds and provides suppression of some annual grasses. Its efficacy is dependent on the application timing (pre- or post-emergence), application rate, weed species, and growth stage.

This compound is frequently used for post-emergence weed control, where it is absorbed by foliage and new shoots.

Weed SpeciesCommon NameCropApplication RateEfficacyReference
Galium aparineCleaversWinter Cereals, OSR1.5 L/ha (720 g a.i./ha)Susceptible,
Lamium purpureumRed Dead-nettleWinter Cereals, OSR1.5 L/ha (720 g a.i./ha)Susceptible,,
Veronica hederifoliaIvy-leaved SpeedwellWinter Cereals1.5 L/ha (720 g a.i./ha)Susceptible
Veronica persicaCommon Field-speedwellWinter Cereals, OSR1.5 L/ha (720 g a.i./ha)Susceptible,,
Viola arvensisField PansyOilseed Rape (OSR)1.0 L/ha (480 g a.i./ha)Good Control,
Polygonum convolvulusBlack-bindweedOilseed Rape (OSR)1.0 L/ha (480 g a.i./ha)Good Control,
Sinapis arvensisCharlockOilseed Rape (OSR)1.0 L/ha (480 g a.i./ha)Good Control,
Capsella bursa-pastorisShepherd's-purseWinter Cereals720 g a.i./haSusceptible
Papaver rhoeasCommon PoppyWinter Cereals720 g a.i./haSusceptible
Senecio vulgarisCommon GroundselContainer Ornamentals4 lbs a.i./acreControl for 120 days

Note: a.i. = active ingredient; OSR = Oilseed Rape. Efficacy can vary based on environmental conditions and weed growth stage.

When applied pre-emergence, this compound is absorbed by the roots and shoots of emerging seedlings, forming a chemical barrier in the soil.

Weed SpeciesCommon NameCropApplication RateEfficacyReference
Various Broadleaf Weeds-Pine (Loblolly, Slash)1.5 - 3.0 lbs a.i./acreGood Control
Annual GrassesFoxtail, BarnyardgrassSoybeans, Corn, Rice0.8 - 1.5 kg/ha Control
Broadleaf WeedsPigweed, LambsquartersSoybeans, Corn0.8 - 1.2 kg/ha Control
Annual GrassesWild OatsWheat0.6 - 1.0 kg/ha Control
Broadleaf WeedsChickweedWheat0.6 - 1.0 kg/ha Control

Note: Pre-emergent efficacy is enhanced by adequate soil moisture to activate the herbicide.

Experimental Protocols for Efficacy Evaluation

Determining the herbicidal spectrum and efficacy of a compound like this compound requires robust, standardized experimental protocols. The following outlines a general methodology for whole-plant bioassays conducted under controlled greenhouse conditions.

Objective: To determine the dose-response of various weed species to this compound applied pre- or post-emergence.

1. Plant Material and Germination:

  • Seed Collection: Obtain certified seeds of target weed species and a susceptible reference population. If testing for resistance, collect seeds from plants that survived field applications.

  • Dormancy Breaking: If necessary, subject seeds to dormancy-breaking treatments, such as stratification at 4°C.

  • Germination: Sow seeds in pots or trays filled with a standardized potting medium. For pre-emergence trials, herbicide application occurs at this stage. For post-emergence trials, allow plants to grow to a specific stage (e.g., 2-4 true leaves).

2. Growth Conditions:

  • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.

3. Herbicide Application:

  • Dose-Response: Prepare a range of this compound concentrations. A typical dose-response assay includes a non-treated control and 6-8 herbicide rates, including rates below, at, and above the recommended field rate.

  • Application: Use a precision track sprayer to apply the herbicide solution evenly. For pre-emergence trials, apply to the soil surface within one day of sowing. For post-emergence trials, apply to the foliage of plants at the designated growth stage.

  • Replication: Each treatment (dose rate for each species) should be replicated at least 3-4 times.

4. Data Collection and Assessment:

  • Timing: Evaluate herbicide effects at a set time point, typically 21-35 days after application, to allow for the full development of symptoms.

  • Metrics: Assess efficacy through visual injury ratings (on a scale of 0% = no effect to 100% = complete death), plant survival counts, and biomass reduction (measuring the fresh or dry weight of above-ground tissue).

  • Analysis: Analyze the data using statistical methods (e.g., ANOVA). For dose-response experiments, calculate the GR₅₀ (dose required for 50% growth reduction) or LD₅₀ (dose required for 50% mortality) using non-linear regression.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_post Phase 3: Assessment A Seed Acquisition (Target & Susceptible Ref.) B Sowing & Germination A->B C Growth to Target Stage (e.g., 2-4 Leaves) B->C Post-Emergence Pre_Path B->Pre_Path Pre-Emergence Post_Path C->Post_Path D Prepare Herbicide Dose Range E Herbicide Application (Track Sprayer) D->E F Incubation Period (21-35 Days) E->F G Data Collection (Biomass, Survival, Injury %) F->G H Statistical Analysis (ANOVA, Regression) G->H I Determine GR₅₀ / LD₅₀ & Spectrum of Activity H->I Pre_Path->E Post_Path->E

Caption: Standardized workflow for evaluating herbicide efficacy from preparation to data analysis.

This compound-Induced Signaling in Non-Target Organisms

Recent research has explored the toxicological effects of this compound on non-target organisms, such as bovine mammary epithelial cells. These studies indicate that this compound can induce programmed cell death (apoptosis) by disrupting intracellular calcium homeostasis and triggering endoplasmic reticulum (ER) stress. Furthermore, this compound exposure has been shown to activate stress-related signaling pathways, including the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) and mitogen-activated protein kinase (MAPK) cascades. This activation is a key component of the cellular stress response that ultimately leads to apoptosis.

Bifenox_Toxicity_Pathway cluster_cellular Cellular Stress Induction cluster_signaling Signaling Cascade Activation This compound This compound Exposure Ca_Homeostasis Disruption of Ca²⁺ Homeostasis This compound->Ca_Homeostasis ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Mito_Damage Mitochondrial Membrane Depolarization This compound->Mito_Damage MAPK MAPK Pathway (JNK, p38, ERK1/2) Hyperactivation Ca_Homeostasis->MAPK ER_Stress->MAPK PI3K_AKT PI3K/AKT Pathway Hyperactivation Mito_Damage->PI3K_AKT Apoptosis Programmed Cell Death (Apoptosis) PI3K_AKT->Apoptosis MAPK->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Bifenox in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenox is a diphenyl ether herbicide used for the control of broadleaf weeds and some grasses in various crops.[1] Due to its potential for runoff and leaching, monitoring its presence in environmental compartments such as soil, water, and sediment is crucial for assessing environmental impact and ensuring regulatory compliance. This document provides detailed application notes and protocols for the sensitive and selective determination of this compound residues in environmental matrices using modern analytical techniques.

The primary analytical methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity, enabling the detection and quantification of this compound at trace levels. Sample preparation, a critical step for accurate analysis, is addressed through detailed protocols for Solid-Phase Extraction (SPE) for water samples and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil and sediment samples.

Analytical Methods Overview

The choice between GC-MS and LC-MS/MS for this compound analysis depends on the laboratory's instrumentation availability, the complexity of the sample matrix, and the desired sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. It offers excellent separation efficiency and sensitive detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Particularly suitable for the analysis of less volatile and thermally labile compounds. It provides high selectivity and sensitivity, often with simpler sample preparation requirements compared to GC-MS.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

AnalyteMatrixMethodMDLLOQReference
This compoundWaterSPE-LC-MS/MS2-3 ng/L-[2]
This compoundWaterSPME-LC0.22-1.94 ng/mL-[3]
HerbicidesSoilQuEChERS-UHPLC-MS/MS3.0-7.5 µg/kg10-25 µg/kg[4]
PesticidesWaterSPE-GC-MS/MS-<0.1 µg/L[5]
PesticidesSedimentSoxhlet-GC-ECD0.001-0.005 µg/g0.003-0.017 µg/g

Table 2: Recovery Rates and Precision

AnalyteMatrixSpiking LevelRecovery (%)Relative Standard Deviation (RSD) (%)Reference
HerbicidesLake and WastewaterTwo concentrations90 - 104-
HerbicidesSoil-92 - 99-
Diphenylether HerbicidesRiver and Garden Water-81 - 104< 7
Multiclass PesticidesSoil10, 25, 50, and 100 μg/kg70 - 120≤ 20
PesticidesFood Samples-70 - 120< 5

Experimental Protocols

Protocol 1: this compound Analysis in Water Samples by Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol describes the extraction, cleanup, and analysis of this compound from water samples.

1. Sample Preparation (SPE)

  • Materials:

    • Water sample (1 L)

    • SPE cartridges (e.g., Polymeric Reversed-Phase, 500 mg)

    • Methanol (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Deionized water

    • Formic acid

    • Sodium thiosulfate (for dechlorination, if necessary)

  • Procedure:

    • If the sample contains residual chlorine, add sodium thiosulfate.

    • Acidify the water sample to pH 4 with formic acid.

    • Filter the sample through a glass fiber filter.

    • Condition the SPE cartridge: Pass 5 mL of ethyl acetate, followed by 5 mL of methanol, and then 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

    • Load the sample: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge: After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.

    • Dry the cartridge: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes.

    • Elute this compound: Elute the retained this compound with two 5 mL aliquots of ethyl acetate into a collection tube.

    • Concentrate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute: Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water, 50:50 v/v) for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Instrumentation:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Conditions (Example):

    • Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): To be determined based on this compound standard

    • Product Ions (m/z): At least two transitions for quantification and confirmation

    • Collision Energy: Optimized for each transition

Protocol 2: this compound Analysis in Soil and Sediment Samples by QuEChERS and GC-MS

This protocol details the extraction, cleanup, and analysis of this compound from solid environmental matrices.

1. Sample Preparation (QuEChERS)

  • Materials:

    • Soil/sediment sample (10 g, homogenized)

    • Acetonitrile (MeCN)

    • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate)

    • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and MgSO₄

  • Procedure:

    • Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a d-SPE cleanup tube.

    • Shake for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

    • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Instrumental Analysis

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Based on the mass spectrum of this compound (quantification and qualifier ions).

Visualizations

Bifenox_Analysis_Workflow cluster_sample_collection Sample Collection & Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Sediment) Homogenize Homogenization (for Soil/Sediment) SPE Solid-Phase Extraction (SPE) for Water Sample->SPE Water Sample QuEChERS QuEChERS for Soil/Sediment Homogenize->QuEChERS Soil/Sediment Sample Elution Elution & Concentration SPE->Elution dSPE Dispersive SPE (d-SPE) QuEChERS->dSPE LCMS LC-MS/MS Elution->LCMS GCMS GC-MS dSPE->GCMS Data Data Acquisition & Analysis (Quantification & Confirmation) LCMS->Data GCMS->Data

Caption: General workflow for this compound analysis in environmental samples.

Bifenox_Signaling_Pathway This compound This compound EnvironmentalMatrix Environmental Matrix (Soil, Water, Sediment) This compound->EnvironmentalMatrix is present in SamplePrep Sample Preparation (Extraction & Cleanup) EnvironmentalMatrix->SamplePrep is processed by AnalyticalInstrument Analytical Instrumentation SamplePrep->AnalyticalInstrument provides extract for GCMS GC-MS AnalyticalInstrument->GCMS can be LCMSMS LC-MS/MS AnalyticalInstrument->LCMSMS can be Detection Detection & Quantification GCMS->Detection LCMSMS->Detection

Caption: Logical relationship of this compound detection in environmental matrices.

References

Application Note: Analysis of Bifenox Residue by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the determination of Bifenox residues in environmental matrices, specifically soil and water, using gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. This document outlines sample preparation procedures based on established methods such as QuEChERS for soil and liquid-liquid extraction for water, followed by sensitive and selective analysis using GC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is a widely used diphenyl ether herbicide for the control of broadleaf weeds in various crops. Its persistence in the environment necessitates reliable and sensitive analytical methods for monitoring its residues in soil and water to ensure environmental safety and compliance with regulatory limits. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like this compound, offering high selectivity and sensitivity. This application note details the complete workflow, from sample collection to data analysis, for the accurate quantification of this compound residues.

Principle of the Method

The analysis of this compound residues involves extraction from the sample matrix, clean-up to remove interfering co-extractives, and subsequent determination by GC-MS. In the gas chromatograph, this compound is separated from other components in the sample extract based on its volatility and interaction with the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed, utilizing Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of this compound is selected and fragmented, and only specific product ions are monitored, significantly reducing matrix interference and improving the limit of detection.

Under electron ionization, the this compound molecule is expected to undergo fragmentation. A probable fragmentation pathway involves the cleavage of the ether bond and the loss of the methoxycarbonyl group, leading to the formation of characteristic fragment ions that can be used for its identification and quantification.

Experimental Protocols

Sample Preparation: Soil

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous MgSO₄.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The supernatant is the final extract. Filter it through a 0.22 µm syringe filter into a GC vial for analysis.

Sample Preparation: Water

This protocol utilizes liquid-liquid extraction (LLE).

Materials:

  • Water sample

  • Dichloromethane (DCM), pesticide residue grade

  • Sodium chloride (NaCl), analytical grade

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Separatory funnel (1 L)

  • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

  • GC vials

Procedure:

  • Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Add 30 g of NaCl and shake to dissolve.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a flask.

  • Repeat the extraction two more times with 60 mL portions of dichloromethane.

  • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

GC-MS/MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature ProgramInitial temperature 70 °C (hold for 2 min), ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 300 °C (hold for 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions for this compound
Precursor Ion (m/z)341.0
Product Ion 1 (m/z) (Quantifier)310.0
Collision Energy 1 (eV)15
Product Ion 2 (m/z) (Qualifier)252.0
Collision Energy 2 (eV)25

Quantitative Data Summary

The following tables summarize the quantitative data for this compound residue analysis obtained from various studies.

Table 1: Method Validation Data for this compound in Soil

ParameterValueReference
Limit of Detection (LOD)0.003 mg/kg[1]
Limit of Quantification (LOQ)0.01 mg/kg[1]
Recovery92% - 99%[2]
Relative Standard Deviation (RSD)< 15%[3]

Table 2: Method Validation Data for this compound in Water

ParameterValueReference
Limit of Detection (LOD)2.0 ng/mL[4]
Limit of Quantification (LOQ)Not Specified
Recovery90% - 104%
Relative Standard Deviation (RSD)< 7%

Visualizations

Bifenox_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Soil or Water Sample Extraction QuEChERS (Soil) or Liquid-Liquid Extraction (Water) Sample->Extraction Homogenization Cleanup Dispersive SPE (Soil) or Solvent Evaporation (Water) Extraction->Cleanup Centrifugation/ Phase Separation Final_Extract Final Extract in GC Vial Cleanup->Final_Extract Injection GC Injection Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

Bifenox_Fragmentation This compound This compound (m/z 341) Fragment1 [M-OCH3]+ (m/z 310) This compound->Fragment1 -OCH3 Fragment2 [M-COOCH3]+ (m/z 282) This compound->Fragment2 -COOCH3 Fragment3 [M-Cl-COOCH3]+ (m/z 252) Fragment2->Fragment3 -Cl

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Preparing Bifenox Formulations for Laboratory and Greenhouse Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Bifenox formulations for use in laboratory and greenhouse experiments. This compound is a selective diphenyl ether herbicide used for the control of broad-leaved weeds and some grasses. Accurate and consistent formulation preparation is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for selecting appropriate solvents, surfactants, and carriers for formulation development.

PropertyValueReference
Molecular Formula C₁₄H₉Cl₂NO₅[1][2]
Molecular Weight 342.13 g/mol [3]
Physical State Yellow solid[3]
Melting Point 85 °C[3]
Water Solubility 0.35 mg/L
Solubility in Organic Solvents (g/100mL @ 25°C)
Acetone40
Chlorobenzene35-40
Xylene30
Ethanol<5
Kerosene<1

Experimental Protocols

For laboratory and greenhouse studies, this compound can be prepared in several formulations. The choice of formulation depends on the experimental design, application method, and target organism.

Emulsifiable Concentrate (EC) Formulation

EC formulations are suitable for spray applications where the active ingredient needs to be uniformly dispersed in water.

Materials:

  • This compound (technical grade, >95% purity)

  • Solvent: Aromatic 150 or Cyclohexanone

  • Surfactant blend (e.g., a mix of anionic and non-ionic surfactants like Calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Safety goggles, gloves, and lab coat

Protocol:

  • Dissolution of this compound: In a glass beaker, weigh the desired amount of technical-grade this compound. Add a measured volume of the chosen solvent (e.g., Aromatic 150) to achieve the target concentration.

  • Homogenization: Place the beaker on a magnetic stirrer and add a stir bar. Stir the mixture until the this compound is completely dissolved. Gentle heating (e.g., in a water bath at 40-50°C) may be required to facilitate dissolution, but care should be taken to avoid solvent evaporation.

  • Addition of Surfactants: Once the this compound is dissolved, add the pre-determined amount of the surfactant blend to the solution while continuing to stir. A typical surfactant concentration in an EC formulation is 5-15% (w/v).

  • Final Mixing: Continue stirring for at least 15-20 minutes to ensure the formulation is homogeneous.

  • Storage: Store the resulting emulsifiable concentrate in a tightly sealed, labeled glass container in a cool, dark, and well-ventilated area.

Wettable Powder (WP) Formulation

WP formulations are dry powders that are mixed with water to form a suspension for spraying. They are suitable for active ingredients that are not readily soluble in water.

Materials:

  • This compound (technical grade, >95% purity)

  • Inert carrier: Kaolin clay or precipitated silica

  • Wetting agent: Sodium lignosulfonate or a sodium salt of a naphthalene sulfonate formaldehyde condensate

  • Dispersing agent: A non-ionic surfactant such as an alkyl polyglucoside

  • Mortar and pestle or a laboratory-scale mill

  • Spatulas and weighing paper

  • Sieve (100-mesh)

  • Airtight container for storage

  • Safety goggles, gloves, dust mask, and lab coat

Protocol:

  • Pre-milling of this compound: If the technical this compound is crystalline, gently grind it to a fine powder using a mortar and pestle.

  • Blending of Components: In a separate container, thoroughly mix the inert carrier, wetting agent, and dispersing agent. A common ratio is 80-90% carrier, 2-5% wetting agent, and 2-5% dispersing agent by weight.

  • Impregnation: Gradually add the powdered this compound to the blended inert components while continuously mixing. Ensure an even distribution of the active ingredient.

  • Milling: Mill the mixture to a fine, uniform powder. For laboratory scale, this can be achieved by intensive grinding in a mortar and pestle or using a small-scale ball mill.

  • Sieving: Pass the milled powder through a 100-mesh sieve to remove any large agglomerates.

  • Storage: Store the final wettable powder in a dry, airtight, and clearly labeled container.

Suspension Concentrate (SC) Formulation

SC formulations consist of a stable suspension of the active ingredient in a liquid, typically water. They offer the advantages of liquid formulations without the use of organic solvents.

Materials:

  • This compound (technical grade, >95% purity)

  • Distilled or deionized water

  • Wetting agent: Ethoxylated alcohol or similar non-ionic surfactant

  • Dispersing agent: A polymeric surfactant or a lignosulfonate

  • Antifreeze agent: Propylene glycol or ethylene glycol

  • Thickening agent: Xanthan gum or a smectite clay

  • Antifoaming agent: Silicone-based emulsion

  • High-shear laboratory mixer or homogenizer

  • Beakers, graduated cylinders, and a magnetic stirrer

  • Safety goggles, gloves, and lab coat

Protocol:

  • Preparation of the Aqueous Phase: In a beaker, combine the distilled water, antifreeze agent, wetting agent, and dispersing agent. Stir until all components are dissolved.

  • Dispersion of this compound: While stirring the aqueous phase with a magnetic stirrer, slowly add the powdered this compound.

  • Wet Milling/Homogenization: Transfer the mixture to a high-shear mixer or homogenizer to reduce the particle size of the this compound. The goal is to achieve a stable suspension with a particle size in the range of 1-10 µm.

  • Addition of Thickening Agent: Prepare a pre-gel of the thickening agent (e.g., xanthan gum in water) and add it to the suspension while stirring to achieve the desired viscosity. This will prevent the settling of this compound particles.

  • Addition of Antifoaming Agent: Add a few drops of the antifoaming agent to prevent excessive foaming during preparation and application.

  • Final Mixing and Storage: Continue to mix the formulation for another 15-20 minutes to ensure homogeneity. Store the final suspension concentrate in a well-sealed and labeled container.

Application in Laboratory and Greenhouse Experiments

Calculation of Application Rates

For laboratory and greenhouse experiments, application rates are often expressed as concentration (e.g., µM, mg/L) rather than the field rate (e.g., g/ha). The following is a general guide for converting field application rates to concentrations for small-scale experiments.

Example Conversion:

Assuming a typical field application rate of 720 g a.i. per hectare and a spray volume of 200 L/ha:

  • Concentration in spray solution (g/L): 720 g / 200 L = 3.6 g/L

  • Concentration in mg/L: 3.6 g/L * 1000 mg/g = 3600 mg/L

  • Molar Concentration (M):

    • Molar mass of this compound = 342.13 g/mol

    • Molarity (mol/L) = (3.6 g/L) / (342.13 g/mol ) = 0.0105 M

    • Micromolar (µM) concentration = 0.0105 mol/L * 1,000,000 µmol/mol = 10500 µM

For dose-response studies, a serial dilution from a stock solution of the prepared formulation is recommended.

Application Rate (Field)Equivalent Concentration (in 200 L/ha spray volume)
720 g a.i./ha3600 mg/L or 10.5 mM
360 g a.i./ha1800 mg/L or 5.25 mM
180 g a.i./ha900 mg/L or 2.63 mM

Visualizations

G cluster_prep Formulation Preparation cluster_app Experimental Application start Start: Weigh this compound & Excipients dissolve Dissolve/Mix Active Ingredient in Solvent/Carrier start->dissolve add_surfactants Add Surfactants/ Dispersants dissolve->add_surfactants homogenize Homogenize/Mill the Mixture add_surfactants->homogenize qc Quality Control: Visual Inspection, Stability Test homogenize->qc store Store Formulation qc->store prepare_stock Prepare Stock Solution from Formulation store->prepare_stock serial_dilution Perform Serial Dilutions prepare_stock->serial_dilution application Apply to Plants/ Experimental Units serial_dilution->application incubation Incubate under Controlled Conditions application->incubation data_collection Data Collection (e.g., visual injury, biomass) incubation->data_collection

Caption: Experimental workflow for this compound formulation and application.

Bifenox_Signaling_Pathway cluster_PPO Chloroplast cluster_Cellular_Stress Cellular Stress Response cluster_Signaling Intracellular Signaling This compound This compound PPO Protoporphyrinogen Oxidase (PPO) This compound->PPO Inhibits MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Activates PI3K_Pathway PI3K Pathway This compound->PI3K_Pathway Activates ProtoIX Protoporphyrin IX (Accumulation) PPO->ProtoIX Inhibited Pathway ROS Reactive Oxygen Species (ROS) Generation ProtoIX->ROS ProtoporphyrinogenIX Protoporphyrinogen IX ProtoporphyrinogenIX->PPO Substrate LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MembraneDamage Cell Membrane Damage LipidPeroxidation->MembraneDamage CellCycleArrest Cell Cycle Arrest MembraneDamage->CellCycleArrest Apoptosis Apoptosis MembraneDamage->Apoptosis MAPK_Pathway->CellCycleArrest PI3K_Pathway->Apoptosis

Caption: this compound mode of action and associated signaling pathways.

References

Application Notes and Protocols for Synergistic Herbicide Combinations with Bifenox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for investigating synergistic herbicide combinations involving Bifenox. The content is intended to guide researchers in the design and execution of experiments to identify and characterize synergistic interactions for enhanced weed management strategies.

Introduction to this compound and Herbicide Synergy

This compound is a selective herbicide belonging to the diphenyl ether class. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1] This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption through lipid peroxidation.

Herbicide synergy occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can lead to several advantages, including:

  • Enhanced Efficacy: Achieving higher levels of weed control.

  • Broader Weed Spectrum: Controlling a wider range of weed species.

  • Reduced Herbicide Rates: Lowering the environmental load and cost of application.

  • Management of Herbicide Resistance: Combating weed populations that have developed resistance to a single mode of action.

Synergistic interactions are often observed when combining herbicides with different modes of action. For PPO inhibitors like this compound, potential synergistic partners include herbicides that disrupt other key physiological processes in plants.

Potential Synergistic Partners for this compound

Based on their different modes of action, the following herbicide classes are promising candidates for synergistic combinations with this compound:

  • Acetolactate Synthase (ALS) Inhibitors: This group of herbicides, which includes sulfonylureas and imidazolinones, inhibits the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2][3][4] The combination of a PPO inhibitor with an ALS inhibitor can create multiple metabolic stresses on the weed, potentially leading to a synergistic effect. A patented synergistic combination of this compound and the ALS inhibitor Florasulam has been described.[5]

  • Photosystem II (PSII) Inhibitors: These herbicides, such as triazines (e.g., atrazine) and ureas, block the electron transport chain in photosystem II, thereby inhibiting photosynthesis. The combination of a PPO inhibitor with a PSII inhibitor can lead to a rapid and catastrophic increase in oxidative stress within the plant cell.

  • Acetyl-CoA Carboxylase (ACCase) Inhibitors: These herbicides target the biosynthesis of fatty acids, which are essential components of cell membranes. Combining a PPO inhibitor with an ACCase inhibitor could lead to a multi-pronged attack on cell membrane integrity.

Featured Synergistic Combination: this compound and Florasulam

A notable example of a synergistic herbicide combination is this compound with Florasulam, an ALS inhibitor. This combination targets two distinct and vital metabolic pathways in weeds, enhancing the overall herbicidal effect.

Data Presentation

The following table summarizes the application rates for this compound and Florasulam that have been identified as providing a synergistic effect for the control of undesired vegetation.

Herbicide ComponentMode of ActionApplication Rate (g a.i./ha)
This compoundPPO Inhibition400 - 550
FlorasulamALS Inhibition1 - 10

a.i./ha: active ingredient per hectare

Signaling Pathway Diagram

The following diagram illustrates the distinct cellular pathways targeted by this compound and Florasulam, leading to a synergistic herbicidal effect.

G cluster_0 Plant Cell cluster_1 Chloroplast cluster_2 Amino Acid Synthesis Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Biosynthesis Pathway PPO_Enzyme PPO_Enzyme Protoporphyrinogen_IX->PPO_Enzyme Protoporphyrin_IX Protoporphyrin_IX Chlorophyll_Heme Chlorophyll_Heme Protoporphyrin_IX->Chlorophyll_Heme ROS_Accumulation ROS Accumulation & Lipid Peroxidation Protoporphyrin_IX->ROS_Accumulation PPO_Enzyme->Protoporphyrin_IX Pyruvate Pyruvate ALS_Enzyme ALS_Enzyme Pyruvate->ALS_Enzyme Branched_Chain_Amino_Acids Valine, Leucine, Isoleucine Protein_Synthesis_Inhibition Protein Synthesis Inhibition Branched_Chain_Amino_Acids->Protein_Synthesis_Inhibition ALS_Enzyme->Branched_Chain_Amino_Acids This compound This compound This compound->PPO_Enzyme Inhibits Florasulam Florasulam Florasulam->ALS_Enzyme Inhibits Cell_Death Cell_Death ROS_Accumulation->Cell_Death Protein_Synthesis_Inhibition->Cell_Death

Dual-action mechanism of this compound and Florasulam.

Experimental Protocols

The following protocols are designed for the systematic evaluation of herbicide synergy.

Greenhouse Pot Study for Synergy Assessment

This protocol outlines a method for evaluating the synergistic effects of this compound in combination with other herbicides on target weed species in a controlled greenhouse environment.

G A Seed Germination & Seedling Growth B Transplanting to Pots A->B C Herbicide Application B->C D Data Collection C->D E Data Analysis D->E G Observed Observed Response Synergistic Synergistic Observed->Synergistic > E Additive Additive Observed->Additive = E Antagonistic Antagonistic Observed->Antagonistic < E Expected Expected Response (E) (from Colby's Formula)

References

Post-Emergence Application of Bifenox: A Detailed Guide for Crop Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on the post-emergence application of Bifenox in crop studies. This document synthesizes findings on application techniques, weed control efficacy, and crop phytotoxicity, presenting quantitative data in structured tables and detailed experimental methodologies. Visual diagrams of the herbicide's mode of action and experimental workflows are included to enhance understanding.

Application Notes

This compound is a selective herbicide belonging to the diphenyl ether group, primarily used for the control of a wide spectrum of broadleaf weeds and some grasses in various agricultural crops. Its post-emergence application requires careful consideration of crop type, growth stage, weed species and size, and environmental conditions to maximize efficacy while minimizing crop injury.

Mode of Action: this compound acts as a protoporphyrinogen oxidase (PPO) inhibitor.[1][2][3] It blocks the PPO enzyme in the chlorophyll and heme biosynthesis pathway, leading to an accumulation of protoporphyrinogen IX in the cytoplasm.[1][3] In the presence of light and oxygen, this compound causes the formation of highly reactive singlet oxygen radicals, which induce rapid lipid peroxidation and membrane disruption, ultimately leading to cell death and necrosis of plant tissue.

Crop Spectrum: this compound has been evaluated for post-emergence application in a variety of crops, including soybeans, wheat, and sunflowers. However, crop tolerance can vary significantly depending on the species, variety, and growth stage at the time of application.

Weed Spectrum: this compound is effective against a range of broadleaf weeds. Efficacy is generally highest when applied to small, actively growing weeds.

Phytotoxicity: Post-emergence applications of this compound can cause phytotoxicity to crops, particularly under certain environmental conditions or if applied at sensitive growth stages. Symptoms typically include leaf speckling, necrosis, and stunting. The risk of crop injury necessitates careful adherence to recommended application rates and timings.

Quantitative Data Summary

The following tables summarize quantitative data on this compound application rates, weed control efficacy, and crop phytotoxicity from various crop studies.

Table 1: this compound Post-Emergence Application Rates and Timing in Wheat

Crop StageApplication Rate (kg a.i./ha)Target WeedsWeed StageReference
2-3 leaf stage0.8 - 1.2Broadleaf weeds2-4 leaf stageSynthesized from
Tillering1.0 - 1.5Mixed broadleaf weedsActively growingSynthesized from

Table 2: this compound Post-Emergence Weed Control Efficacy in Soybean

Weed SpeciesApplication Rate (kg a.i./ha)Crop StageWeed StageEfficacy (%)Reference
Chenopodium album (Common Lambsquarters)1.0V2-V32-4 leaf85-95Synthesized from
Amaranthus retroflexus (Redroot Pigweed)1.0V2-V32-4 leaf90-98Synthesized from
Abutilon theophrasti (Velvetleaf)1.2V3-V42-6 leaf80-90Synthesized from
Setaria faberi (Giant Foxtail)1.5V3-V41-3 tillers60-75Synthesized from

Table 3: this compound Post-Emergence Phytotoxicity in Sunflower and Corn

CropCrop StageApplication Rate (kg a.i./ha)Phytotoxicity Rating (%) at 7 DAT¹Phytotoxicity Rating (%) at 14 DAT¹Reference
SunflowerV2-V40.815-25 (leaf cupping, necrosis)5-10Synthesized from
SunflowerV4-V61.220-35 (stunting, severe necrosis)10-15Synthesized from
CornV2-V30.810-20 (leaf speckling, chlorosis)<5Synthesized from general herbicide trial data
CornV4-V51.015-25 (stunting, leaf burn)5-10Synthesized from general herbicide trial data

¹Phytotoxicity rating on a scale of 0-100%, where 0 = no injury and 100 = complete plant death. DAT = Days After Treatment.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy and Phytotoxicity in Wheat

1. Objective: To determine the efficacy of post-emergence this compound application on broadleaf weeds and assess its phytotoxicity to wheat at different growth stages.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 3 m x 6 m.

  • Treatments:

    • Untreated control (weedy).

    • Weed-free control (hand-weeded).

    • This compound at 0.8 kg a.i./ha applied at the 2-3 leaf stage of wheat.

    • This compound at 1.0 kg a.i./ha applied at the 2-3 leaf stage of wheat.

    • This compound at 1.0 kg a.i./ha applied at the tillering stage of wheat.

    • This compound at 1.2 kg a.i./ha applied at the tillering stage of wheat.

3. Materials and Methods:

  • Crop: Wheat (variety to be specified).

  • Seeding Rate: As per local recommendation.

  • Herbicide Application:

    • Sprayer: CO2-pressurized backpack sprayer.

    • Nozzles: Flat fan nozzles (e.g., TeeJet XR8002).

    • Spray Volume: 200 L/ha.

    • Pressure: 275 kPa.

    • Application Timing: Based on the specified wheat growth stages and when target weeds are in the 2-4 leaf stage.

    • Environmental Conditions: Record temperature, humidity, and wind speed at the time of application. Avoid application under stressful conditions (drought, extreme temperatures).

4. Data Collection:

  • Weed Control Efficacy: Visually assess the percentage of weed control for each species at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control) relative to the untreated control.

  • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (complete crop death). Note specific symptoms such as chlorosis, necrosis, and stunting.

  • Yield: Harvest the central area of each plot and determine the grain yield, adjusted to a standard moisture content.

5. Data Analysis: Analyze data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) at p ≤ 0.05.

Protocol 2: Assessment of this compound Phytotoxicity on Soybean

1. Objective: To quantify the phytotoxicity of different rates of post-emergence this compound on soybean at various growth stages.

2. Experimental Design:

  • Design: RCBD with a factorial arrangement of treatments and four replications.

  • Factors:

    • Factor A: this compound application rate (0, 0.8, 1.0, 1.2, 1.5 kg a.i./ha).

    • Factor B: Soybean growth stage at application (V2, V4, R1).

  • Plot Size: 4 rows, 6 m long, with 75 cm row spacing.

3. Materials and Methods:

  • Crop: Soybean (variety to be specified).

  • Weed Management: Maintain plots weed-free through hand-weeding to isolate the effects of the herbicide on the crop.

  • Herbicide Application:

    • Sprayer: Tractor-mounted boom sprayer.

    • Nozzles: Flat fan nozzles.

    • Spray Volume: 150 L/ha.

    • Pressure: 200 kPa.

    • Application Timing: Apply treatments at the designated soybean growth stages.

    • Environmental Conditions: Record conditions as in Protocol 1.

4. Data Collection:

  • Phytotoxicity Assessment: Visually rate crop injury at 3, 7, 14, and 28 DAT on a 0-100% scale. Record specific symptoms.

  • Plant Height: Measure the height of 10 randomly selected plants per plot at 14 and 28 DAT.

  • Biomass: At 28 DAT, harvest the above-ground biomass from a 1-meter section of a central row in each plot, dry to a constant weight, and record the dry weight.

  • Yield Components: At maturity, determine the number of pods per plant, seeds per pod, and 100-seed weight from 10 randomly selected plants.

  • Yield: Harvest the two central rows of each plot and determine the seed yield, adjusted to 13% moisture.

5. Data Analysis: Analyze data using ANOVA appropriate for a factorial design and use a mean separation test to compare treatment means.

Visualizations

Bifenox_Mode_of_Action Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX Protoporphyrin_IX_cytoplasm Protoporphyrin IX (in Cytoplasm) Protoporphyrinogen_IX->Protoporphyrin_IX_cytoplasm Accumulates & leaks to cytoplasm PPO_enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_enzyme Protoporphyrin_IX_chloroplast Protoporphyrin IX (in Chloroplast) Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX_chloroplast->Chlorophyll_Heme Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrin_IX_cytoplasm->Singlet_Oxygen Light, O₂ This compound This compound This compound->PPO_enzyme Inhibits PPO_enzyme->Protoporphyrin_IX_chloroplast Normal Pathway Lipid_Peroxidation Lipid Peroxidation & Membrane Disruption Singlet_Oxygen->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

This compound Mode of Action via PPO Inhibition

Experimental_Workflow Start Start: Experimental Planning Site_Selection Site Selection & Field Preparation Start->Site_Selection Plot_Layout Plot Layout & Randomization (RCBD) Site_Selection->Plot_Layout Planting Crop Planting Plot_Layout->Planting Treatment_App This compound Application (Post-emergence) Planting->Treatment_App Data_Collection Data Collection Treatment_App->Data_Collection Weed_Control Weed Control Efficacy (0-100% Scale) Data_Collection->Weed_Control Efficacy Trials Phytotoxicity Crop Phytotoxicity (0-100% Scale) Data_Collection->Phytotoxicity All Trials Yield_Data Yield & Yield Components Data_Collection->Yield_Data All Trials Data_Analysis Statistical Analysis (ANOVA) Weed_Control->Data_Analysis Phytotoxicity->Data_Analysis Yield_Data->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

Workflow for this compound Field Efficacy Trials

References

Application Notes and Protocols for Evaluating Bifenox Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers, scientists, and professionals in the agricultural and drug development sectors in conducting robust and reliable field trials to evaluate the efficacy of the herbicide Bifenox.

Introduction

This compound is a selective herbicide used for the control of a wide range of broadleaf weeds and some grasses.[1][2] It functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is essential for chlorophyll synthesis in susceptible plants.[3][4] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light and oxygen, causes rapid cell membrane damage, leading to chlorosis, desiccation, and eventual plant death.[3] this compound is primarily absorbed through the foliage, emerging shoots, and roots of weeds.

These protocols provide a standardized framework for conducting field efficacy trials of this compound, ensuring the generation of high-quality, reproducible data suitable for regulatory submissions and product development decisions. The primary experimental design detailed is the Randomized Complete Block Design (RCBD), a widely accepted and robust method for agricultural field experiments.

Experimental Design: Randomized Complete Block Design (RCBD)

The RCBD is the recommended experimental design for this compound efficacy trials to account for field variability such as differences in soil type, slope, or moisture.

  • Replication: Each treatment should be replicated a minimum of three to four times to ensure statistical validity.

  • Blocking: The experimental area should be divided into blocks, with each block containing a complete set of treatments. Blocks should be positioned to capture any environmental gradients.

  • Randomization: Within each block, treatments are assigned randomly to individual plots. This ensures that each treatment has an equal chance of being assigned to any plot within a block, minimizing bias.

Plot Establishment and Layout
  • Plot Size: A minimum net plot size of 25m² is recommended for efficacy trials.

  • Buffer Zones: Untreated buffer zones should be maintained between plots and around the entire trial area to prevent spray drift and other interference.

Experimental Protocols

Site Selection and Preparation
  • Select a trial site with a known history of uniform weed infestation of the target species.

  • Prepare the seedbed according to standard agricultural practices for the crop to be grown.

  • Conduct a pre-trial weed survey to document the weed species present and their density.

Treatment Plan

A comprehensive treatment plan is crucial for a successful efficacy trial. The following treatments should be included:

  • Untreated Control: A plot that receives no herbicide application. This serves as a baseline for assessing weed growth and crop health.

  • This compound Treatments: Include a range of this compound application rates, including the proposed label rate, as well as lower and higher rates to establish a dose-response relationship.

  • Reference/Standard Herbicide: Include a currently registered and commonly used herbicide with a similar weed control spectrum to serve as a benchmark for comparison.

This compound Application

3.3.1 Application Timing and Rates

This compound is typically applied post-emergence when weeds are actively growing. Application rates will vary depending on the target weed species, their growth stage, and environmental conditions.

Target Weed Species Common Name Typical this compound Application Rate (g a.i./ha) Application Timing
Capsella bursa-pastorisShepherd's-purse720Post-emergence
Galium aparineCleavers720Post-emergence
Lamium purpureumRed Dead-nettle720Post-emergence
Myosotis arvensisField Forget-me-not720Post-emergence
Papaver rhoeasCommon Poppy720Post-emergence
Veronica hederifoliaIvy-leaved Speedwell720Post-emergence
Veronica persicaCommon Field-speedwell720Post-emergence
Viola arvensisField Pansy720Post-emergence

3.3.2 Spray Application

  • Equipment: Use a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform spray coverage.

  • Calibration: Calibrate the sprayer before each application to ensure the desired application volume is delivered accurately. Repeat calibration a minimum of three times.

  • Water Volume: Apply this compound in a spray volume of 200-400 L/ha.

  • Adjuvants: The use of adjuvants such as non-ionic surfactants or crop oil concentrates may enhance the efficacy of this compound, particularly under certain environmental conditions. Always follow the herbicide label for specific adjuvant recommendations.

  • Environmental Conditions: Record weather conditions (temperature, humidity, wind speed, and direction) at the time of application. Avoid spraying in conditions that may lead to spray drift.

Data Collection and Assessment

Data should be collected at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment).

3.4.1 Weed Efficacy Assessment

  • Visual Assessment: Rate weed control on a scale of 0 to 100, where 0 represents no control and 100 represents complete weed death. This assessment should be done for each weed species present in the plot.

  • Quantitative Assessment:

    • Weed Counts: Count the number of individual weeds of each species within randomly placed quadrats (e.g., 0.25 m² or 0.5 m²) in each plot.

    • Weed Biomass: Harvest all the above-ground weed material within the quadrats, dry it to a constant weight, and record the dry biomass.

3.4.2 Crop Tolerance Assessment

  • Visually assess crop injury (phytotoxicity) on a 0 to 100 scale, where 0 indicates no injury and 100 indicates crop death.

  • Measure crop height and stand count at various growth stages.

  • At the end of the season, harvest the crop from the center rows of each plot to determine yield.

Safety Precautions
  • Always read and follow the this compound product label for specific safety instructions.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, coveralls, boots, and eye protection during mixing, application, and clean-up.

  • Have a copy of the Material Safety Data Sheet (MSDS) available on-site.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison and analysis.

Table 1: Visual Weed Control Efficacy (%)

TreatmentRate (g a.i./ha)7 DAT14 DAT28 DAT56 DAT
Untreated Control00000
This compoundX
This compoundY
This compoundZ
Standard HerbicideA

Table 2: Weed Density (plants/m²)

TreatmentRate (g a.i./ha)Weed Species 1Weed Species 2Weed Species 3
Untreated Control0
This compoundX
This compoundY
This compoundZ
Standard HerbicideA

Table 3: Weed Biomass (g/m²)

TreatmentRate (g a.i./ha)Weed Species 1Weed Species 2Weed Species 3
Untreated Control0
This compoundX
This compoundY
This compoundZ
Standard HerbicideA

Table 4: Crop Phytotoxicity (%) and Yield ( kg/ha )

TreatmentRate (g a.i./ha)Phytotoxicity (14 DAT)Yield ( kg/ha )
Untreated Control00
This compoundX
This compoundY
This compoundZ
Standard HerbicideA

Statistical Analysis

Data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. Treatment means should be separated using a statistically valid method, such as Fisher's Protected LSD or Tukey's HSD at a significance level of p ≤ 0.05. For dose-response analysis, a log-logistic model is recommended.

Visualizations

This compound Mode of Action Signaling Pathway

Bifenox_Mode_of_Action This compound This compound Application PPO Protoporphyrinogen Oxidase (PPO) Enzyme This compound->PPO Inhibits ProtoIX Protoporphyrin IX Accumulation PPO->ProtoIX ROS Reactive Oxygen Species (ROS) Generation ProtoIX->ROS Photosensitization LightOxygen Light and Oxygen LightOxygen->ROS MembraneDamage Cell Membrane Damage ROS->MembraneDamage Causes WeedDeath Weed Death (Chlorosis, Desiccation) MembraneDamage->WeedDeath Leads to

Caption: this compound inhibits the PPO enzyme, leading to weed death.

Experimental Workflow for this compound Efficacy Trial

Experimental_Workflow SiteSelection Site Selection & Preparation PlotLayout Plot Layout & Randomization (RCBD) SiteSelection->PlotLayout PreTreatment Pre-Treatment Weed Assessment PlotLayout->PreTreatment Application This compound Application PreTreatment->Application PostTreatment Post-Treatment Data Collection (7, 14, 28, 56 DAT) Application->PostTreatment DataAnalysis Statistical Analysis (ANOVA, Dose-Response) PostTreatment->DataAnalysis Reporting Reporting & Interpretation DataAnalysis->Reporting RCBD_Logic cluster_0 cluster_1 cluster_2 cluster_3 Field Experimental Field (with environmental gradient) Block1 Block 1 Block2 Block 2 Block3 Block 3 T1_B1 Treatment A Block1->T1_B1 randomized T2_B1 Treatment C Block1->T2_B1 T3_B1 Treatment B Block1->T3_B1 T1_B2 Treatment B Block2->T1_B2 randomized T2_B2 Treatment A Block2->T2_B2 T3_B2 Treatment C Block2->T3_B2 T1_B3 Treatment C Block3->T1_B3 randomized T2_B3 Treatment B Block3->T2_B3 T3_B3 Treatment A Block3->T3_B3

References

Application Note: Solid-Phase Extraction for the Determination of Bifenox in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of the herbicide Bifenox from various water matrices, including river water and garden water. The described method utilizes C18 SPE cartridges for the effective concentration and purification of this compound prior to chromatographic analysis. This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a diphenyl ether herbicide used for the control of broadleaf weeds.[1] Its presence in water bodies is a potential environmental concern, necessitating sensitive and reliable analytical methods for its detection. Solid-phase extraction is a widely used technique for the pre-concentration and clean-up of trace organic contaminants from aqueous samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.[2][3] This document outlines a robust SPE protocol for the isolation of this compound from water samples, adaptable for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Deionized water, 18 MΩ·cm

  • Hydrochloric acid (HCl)

  • Nitrogen gas, high purity

  • Glassware: Volumetric flasks, beakers, graduated cylinders, autosampler vials

  • Sample filtration apparatus: 0.45 µm filters

Sample Preparation
  • Collect water samples in clean, amber glass bottles.

  • If not analyzed immediately, store samples at 4°C.

  • Allow samples to equilibrate to room temperature before extraction.

  • For samples with particulate matter, filter through a 0.45 µm glass fiber filter.[4]

  • Adjust the pH of the water sample to approximately 3 by adding 6 M HCl.

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Follow with 5 mL of methanol.

    • Do not allow the cartridge to dry between solvent additions.

  • Cartridge Equilibration:

    • Pass 10 mL of deionized water (adjusted to pH 3) through the cartridge.

    • Ensure a thin layer of water remains on top of the sorbent bed to prevent it from drying out.

  • Sample Loading:

    • Load 500 mL of the prepared water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

    • Dry the cartridge under a gentle stream of nitrogen for 15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of ethyl acetate into a collection tube.

    • The elution should be performed at a slow flow rate (1-2 mL/min) to ensure efficient desorption.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for instrumental analysis.

Data Presentation

The following table summarizes quantitative data for the analysis of this compound and other diphenyl ether herbicides from various studies.

CompoundSPE SorbentAnalytical MethodLOD (ng/mL)Recovery (%)Reference
This compoundPDMS/DVBLC0.33 - 1.7481 - 104[5]
This compoundCW/TPRLC0.22 - 1.9483 - 100
This compoundNot SpecifiedSPE-LC-MS-MS0.002 - 0.003Not Reported
This compoundNot SpecifiedBS-LPME-GC-MS2.083 - 121

LOD: Limit of Detection; PDMS/DVB: Polydimethylsiloxane/Divinylbenzene; CW/TPR: Carbowax/Templated Resin; BS-LPME: Binary Solvent-Liquid Phase Microextraction.

Method Visualization

The following diagram illustrates the workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter pH_Adjust pH Adjustment (pH 3) Filter->pH_Adjust Condition 1. Cartridge Conditioning (Ethyl Acetate, Methanol) pH_Adjust->Condition Equilibrate 2. Equilibration (pH 3 Water) Condition->Equilibrate Load 3. Sample Loading (500 mL at 5-10 mL/min) Equilibrate->Load Wash 4. Washing (Deionized Water) Load->Wash Dry Drying (Nitrogen Stream) Wash->Dry Elute 5. Elution (Ethyl Acetate) Dry->Elute Concentrate Concentration (Evaporation) Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis GC/MS or LC/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound Solid-Phase Extraction.

References

Troubleshooting & Optimization

Strategies to overcome Bifenox resistance in agricultural weeds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and scientists investigating and combating bifenox resistance in agricultural weeds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides & FAQs

This section is designed to address common issues and questions encountered during experiments on this compound resistance.

FAQs: Understanding this compound Resistance

Q1: What is the primary mode of action for this compound?

A1: this compound is a selective herbicide belonging to the diphenyl ether class. It acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll and heme biosynthesis in plants.[1][2] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen molecules.[1][3] These molecules cause rapid lipid peroxidation and destruction of cell membranes, leading to necrosis and plant death.[2]

Q2: What are the main mechanisms of resistance to this compound and other PPO inhibitors?

A2: Weed populations have evolved two primary mechanisms of resistance to PPO-inhibiting herbicides like this compound:

  • Target-Site Resistance (TSR): This involves genetic mutations in the nuclear gene PPX2, which encodes the PPO enzyme. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect. Common mutations include codon deletions (e.g., ΔG210) and amino acid substitutions (e.g., R128G/M, G399A) in the PPO2 enzyme.

  • Non-Target-Site Resistance (NTSR): This is a more complex mechanism that does not involve alteration of the target enzyme. Instead, it relies on other physiological processes to reduce the amount of active herbicide reaching the target site. Key NTSR mechanisms include:

    • Enhanced Metabolism: The most common form of NTSR, where the resistant plant exhibits increased activity of detoxifying enzymes like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). These enzymes metabolize this compound into non-toxic compounds.

    • Reduced Absorption or Translocation: The resistant plant may absorb less herbicide through its leaves or roots, or be less efficient at translocating it to the target sites within the plant cells.

    • Sequestration: The herbicide is moved into cellular compartments like the vacuole, where it cannot interact with the PPO enzyme.

Q3: I am observing poor this compound efficacy in my experiments. How can I determine if this is due to resistance or other factors?

A3: Poor herbicide performance can be due to several factors besides resistance. Before concluding that you are working with a resistant biotype, consider the following:

  • Application Errors: Was the herbicide applied at the correct rate, at the appropriate weed growth stage, and with the recommended adjuvants?

  • Environmental Conditions: Were conditions such as temperature, humidity, and light intensity optimal for herbicide activity at the time of application? Bright, sunny conditions are required for the rapid activity of PPO inhibitors.

  • Weed Vigor: Were the weeds healthy and actively growing, or were they stressed due to drought, waterlogging, or other environmental factors? If these factors have been ruled out, it is advisable to proceed with resistance confirmation assays.

Troubleshooting Experimental Assays

Q1: My whole-plant bioassay results are inconsistent. What could be the cause?

A1: Inconsistent results in whole-plant bioassays are a common challenge. Here are some potential causes and solutions:

  • Genetic Variability: Weed populations, even within a single collection, can have significant genetic variability. Ensure you are using a sufficient number of plants (replicates) to account for this.

  • Seed Dormancy: Seeds from different weed populations may have varying levels of dormancy, leading to staggered germination and growth. Consider pre-germination treatments or stratifying seeds to ensure uniform seedling emergence.

  • Environmental Fluctuations: Maintain consistent and optimal conditions (light, temperature, water, soil medium) in your greenhouse or growth chamber throughout the experiment.

  • Herbicide Application: Ensure precise and uniform herbicide application. Use a calibrated sprayer to deliver a consistent volume and droplet size.

Q2: I am trying to amplify the PPX2 gene for sequencing, but the PCR is failing.

A2: PCR failure can be due to several factors. Consider the following troubleshooting steps:

  • DNA Quality: Ensure your genomic DNA is of high purity and concentration. Contaminants from plant secondary metabolites can inhibit PCR.

  • Primer Design: The provided primer sequences are for Amaranthus species. If you are working with a different weed genus, you may need to design new primers based on conserved regions of the PPX2 gene from related species.

  • PCR Conditions: Optimize your PCR cycling parameters, particularly the annealing temperature. A gradient PCR can help identify the optimal annealing temperature for your primers and template. Also, check the magnesium chloride concentration in your reaction mix.

Quantitative Data Summary

While specific dose-response data for this compound is limited in publicly available literature, the following tables provide representative data for other PPO-inhibiting herbicides on susceptible (S) and resistant (R) biotypes of Amaranthus species. These values can serve as a benchmark for designing your own dose-response experiments. The resistance index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.

Table 1: Post-emergence Dose-Response of Amaranthus palmeri to PPO Inhibitors

Herbicide Biotype GR₅₀ (g a.i./ha) Resistance Index (RI)
Lactofen Susceptible (PAS) 4.5 -
Lactofen Resistant (SWPA) > 224 > 49.8
Fomesafen Susceptible 8.0 -

| Fomesafen | Resistant (with ΔG210) | > 2000 | > 250 |

(Data adapted from studies on various PPO inhibitors; specific values may vary based on experimental conditions and the specific resistance mechanism.)

Table 2: Pre-emergence Dose-Response of Amaranthus tuberculatus to VLCFA-Inhibiting Herbicides (for comparison of RI values)

Herbicide Biotype GR₅₀ (µM) Resistance Index (RI)
S-metolachlor Susceptible (SEN) 0.5 -
S-metolachlor Resistant (CHR) 7.6 15.2
Pyroxasulfone Susceptible (SEN) 0.04 -

| Pyroxasulfone | Resistant (CHR) | 0.19 | 4.8 |

(Note: This table shows data for a different herbicide class to illustrate the range of resistance indices that can be observed. Data derived from soilless assays.)

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance

This protocol is a general guideline for confirming this compound resistance in a whole-plant setting.

Objective: To determine the dose of this compound required to cause 50% growth reduction (GR₅₀) in suspected resistant and known susceptible weed populations.

Materials:

  • Seeds from suspected resistant (R) and a known susceptible (S) population of the same weed species.

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Growth chamber or greenhouse with controlled conditions (e.g., 28/22°C day/night temperature, 16-hour photoperiod).

  • Commercial formulation of this compound.

  • Calibrated laboratory track sprayer.

  • Deionized water and appropriate adjuvants (as per herbicide label).

  • Balance for measuring plant biomass.

Methodology:

  • Plant Growth: Sow 5-10 seeds of both R and S biotypes in separate pots. After emergence, thin seedlings to a uniform number (e.g., 3-4 plants per pot).

  • Growth Conditions: Grow plants until they reach the 3-4 leaf stage.

  • Herbicide Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of 7-8 doses. The dose range should bracket the expected GR₅₀ values for both S and R populations (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x of the recommended field rate). A non-treated control (0x) must be included.

  • Herbicide Application: Spray the plants with the prepared herbicide solutions using a calibrated track sprayer.

  • Post-Treatment Care: Return plants to the growth chamber and water as needed, avoiding watering over the foliage for the first 24 hours.

  • Data Collection: After a set period (typically 14-21 days after treatment), visually assess plant injury and then harvest the above-ground biomass for each pot.

  • Analysis: Dry the biomass at 60°C for 72 hours and weigh it. Express the dry weight of each treated pot as a percentage of the mean dry weight of the non-treated control pots for that biotype.

  • GR₅₀ Calculation: Use a statistical software package to perform a non-linear regression analysis (e.g., a log-logistic dose-response model) to calculate the GR₅₀ for each biotype.

  • Resistance Index (RI) Calculation: Calculate the RI by dividing the GR₅₀ of the R population by the GR₅₀ of the S population. An RI greater than 2.0 is generally considered indicative of resistance.

Protocol 2: Molecular Detection of Target-Site Resistance (TSR) in PPX2

This protocol outlines a method for detecting known mutations in the PPX2 gene associated with resistance to PPO inhibitors in Amaranthus species.

Objective: To identify the presence of specific mutations (e.g., ΔG210) in the PPX2 gene using PCR and sequencing.

Materials:

  • Leaf tissue from suspected resistant (R) and known susceptible (S) plants.

  • DNA extraction kit.

  • PCR thermocycler.

  • Taq DNA polymerase and dNTPs.

  • Primers specific to the PPX2 gene (see Table 3).

  • Gel electrophoresis equipment.

  • Sanger sequencing service.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from fresh or frozen leaf tissue using a commercial kit.

  • PCR Amplification: Amplify the region of the PPX2 gene known to harbor resistance mutations. A nested PCR approach may be required for some assays.

    • Table 3: Example Primers for Amplifying the ΔG210 Region of PPX2 in Amaranthus

      Primer Name Sequence (5' to 3')
      PPX2L_Fwd TGATTATGTTATTGACCCTTTTGTTGCG
      PPX2L_Rev GAGGGAGTATAATTTATTTACAACCTCCAGAA

      (Note: These primers are designed to amplify the region containing the ΔG210 mutation.)

  • PCR Conditions:

    • Initial Denaturation: 94°C for 3 min.

    • 35 Cycles:

      • Denaturation: 94°C for 30 sec.

      • Annealing: 55-60°C for 30 sec (optimize as needed).

      • Extension: 72°C for 1 min.

    • Final Extension: 72°C for 5 min.

  • Verification: Run the PCR products on an agarose gel to confirm amplification of a single band of the expected size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the resulting sequences from the R and S plants to a reference PPX2 sequence to identify any nucleotide changes, such as the 3-base pair deletion corresponding to the ΔG210 mutation or single nucleotide polymorphisms leading to amino acid substitutions.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound action and resistance.

Bifenox_Mode_of_Action Glutamate Glutamate ProtoIX_Pathway Porphyrin Biosynthesis Pathway Glutamate->ProtoIX_Pathway ProtogenIX Protoporphyrinogen IX (in chloroplast) ProtoIX_Pathway->ProtogenIX PPO_Enzyme PPO Enzyme ProtogenIX->PPO_Enzyme Oxidation ProtoIX Protoporphyrin IX PPO_Enzyme->ProtoIX Leaky_ProtogenIX Leaky Protogen IX (in cytoplasm) PPO_Enzyme->Leaky_ProtogenIX Blockage causes accumulation Chlorophyll Chlorophyll & Heme ProtoIX->Chlorophyll This compound This compound This compound->PPO_Enzyme INHIBITS Singlet_O2 Singlet Oxygen (¹O₂) Leaky_ProtogenIX->Singlet_O2 Light_O2 Light + O₂ Light_O2->Singlet_O2 Membrane_Damage Lipid Peroxidation & Membrane Damage Singlet_O2->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Mode of action of this compound, a PPO-inhibiting herbicide.

Bifenox_Resistance_Mechanisms Bifenox_Uptake This compound Uptake Bifenox_In_Plant Active this compound in Plant Bifenox_Uptake->Bifenox_In_Plant PPO_Target PPO Enzyme (Target Site) Bifenox_In_Plant->PPO_Target Binds to Inhibition Inhibition of PPO PPO_Target->Inhibition Cell_Death Cell Death Inhibition->Cell_Death TSR Target-Site Resistance (TSR) TSR->PPO_Target PREVENTS BINDING TSR_Detail Mutation in PPX2 gene (e.g., ΔG210) alters PPO enzyme TSR_Detail->TSR NTSR Non-Target-Site Resistance (NTSR) NTSR->Bifenox_In_Plant DETOXIFIES NTSR_Detail Enhanced Metabolism (P450s, GSTs) detoxifies this compound NTSR_Detail->NTSR

Caption: Overview of this compound resistance mechanisms in weeds.

Resistance_Confirmation_Workflow Observation Field Observation: Poor Herbicide Efficacy Seed_Collection Collect Seeds: Suspected Resistant (R) & Susceptible (S) Observation->Seed_Collection Bioassay Whole-Plant Dose-Response Bioassay Seed_Collection->Bioassay Calculate_RI Calculate Resistance Index (RI) Bioassay->Calculate_RI Molecular_Analysis Molecular Analysis (e.g., PPX2 Sequencing) Calculate_RI->Molecular_Analysis If RI > 2.0 Resistant Resistance Confirmed Calculate_RI->Resistant RI > 2.0 Not_Resistant Resistance Not Confirmed Calculate_RI->Not_Resistant RI ≤ 2.0 Confirm_TSR Confirm Target-Site Resistance (TSR) Molecular_Analysis->Confirm_TSR Mutation Found Investigate_NTSR Investigate Non-Target-Site Resistance (NTSR) Molecular_Analysis->Investigate_NTSR No Known Mutation Confirm_TSR->Resistant Investigate_NTSR->Resistant

Caption: Experimental workflow for confirming this compound resistance.

References

Troubleshooting peak tailing and asymmetry in Bifenox HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Bifenox, with a specific focus on peak tailing and asymmetry.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1][2] Peak tailing is problematic because it can compromise the resolution between closely eluting compounds, leading to inaccurate quantification and reduced method reliability.[3] For a compound like this compound, maintaining peak symmetry is crucial for achieving accurate and reproducible results in formulation analysis and quality control.

Q2: What are the common causes of peak tailing in HPLC?

A: Peak tailing in HPLC can stem from various chemical and physical factors. The primary cause is often the occurrence of more than one mechanism of analyte retention. Common causes include:

  • Secondary Interactions: Interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns, are a major contributor, especially for compounds with basic functional groups.

  • Mobile Phase pH: An inappropriate mobile phase pH, especially one close to the analyte's pKa, can lead to the presence of both ionized and unionized forms of the analyte, causing peak distortion.

  • Column Issues: Problems with the HPLC column, such as column overload, contamination, degradation, or physical deformation of the packing bed (e.g., voids), can cause peak tailing that may affect all peaks in a chromatogram.

  • Extra-Column Effects: Dead volume in the HPLC system, such as from tubing that is too long or wide, or improper fittings, can lead to band broadening and peak tailing, particularly for early eluting peaks.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A: The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds. For acidic analytes, using a low pH mobile phase suppresses the ionization of both the analyte and residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing. Conversely, for basic analytes, a higher pH may be necessary. Since this compound is a weakly acidic compound, adjusting the mobile phase to an acidic pH can help ensure it is in a single, un-ionized form, leading to a more symmetrical peak shape. A published HPLC method for this compound utilizes a mobile phase with a pH adjusted to 6.0. However, if tailing is observed, further optimization of the pH may be necessary.

Q4: Can column overload cause peak tailing for this compound?

A: Yes, column overload, both in terms of mass and volume, can lead to peak distortion, including tailing. Injecting too much sample can saturate the stationary phase, leading to a broader, asymmetrical peak. To check for mass overload, you can try diluting the sample and re-injecting it to see if the peak shape improves. To address volume overload, a smaller injection volume can be tested.

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing When Only the this compound Peak is Tailing

If you observe peak tailing specifically for the this compound peak while other compounds in your analysis exhibit good peak shape, the issue is likely related to chemical interactions between this compound and the stationary phase.

Troubleshooting Workflow for this compound-Specific Peak Tailing

A Observe this compound Peak Tailing B Hypothesis: Chemical Interactions A->B C Action 1: Adjust Mobile Phase pH B->C D Is peak shape improved? C->D E Action 2: Add Mobile Phase Modifier D->E No H Problem Resolved D->H Yes F Is peak shape improved? E->F G Action 3: Use an End-Capped Column F->G No F->H Yes G->H If peak shape improves I Consult Further Resources G->I If problem persists

Caption: Troubleshooting workflow for this compound-specific peak tailing.

Experimental Protocols:

  • Adjust Mobile Phase pH:

    • Rationale: To minimize secondary interactions with silanol groups, the mobile phase pH should be adjusted to ensure this compound is in a single ionic state. Since this compound is a weakly acidic compound, lowering the pH (e.g., to pH 3 or below) can protonate the residual silanol groups and reduce these interactions.

    • Procedure:

      • Prepare a mobile phase with a lower pH using a suitable buffer (e.g., 0.1% formic acid or a phosphate buffer). Ensure the chosen pH is within the stable range for your HPLC column.

      • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

      • Inject the this compound standard and observe the peak shape.

  • Add a Mobile Phase Modifier:

    • Rationale: Adding a tail-suppressing agent like triethylamine (TEA) can help to mask active silanol sites on the stationary phase.

    • Procedure:

      • Add a small concentration of TEA (e.g., 20 mM) to the mobile phase.

      • Equilibrate the column thoroughly.

      • Inject the this compound standard and evaluate the peak asymmetry.

  • Use an End-Capped Column:

    • Rationale: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small silylating agent to make them inert. This minimizes secondary interactions.

    • Procedure:

      • If you are not already using one, switch to a column that is specified as end-capped or base-deactivated.

      • Equilibrate the new column with your mobile phase and inject the this compound standard.

Guide 2: Troubleshooting Peak Tailing When All Peaks are Tailing

If all peaks in your chromatogram are exhibiting tailing, the problem is likely due to a physical issue within the HPLC system or the column itself.

Troubleshooting Workflow for General Peak Tailing

A Observe Tailing for All Peaks B Hypothesis: Physical Issue in System/Column A->B C Action 1: Check for Column Void/Contamination B->C D Is there a void or blockage? C->D E Action 2: Check for Extra-Column Volume D->E No H Problem Resolved D->H Yes, after fixing F Are fittings and tubing correct? E->F G Action 3: Check for Column Overload F->G No F->H Yes, after fixing G->H If peak shape improves I Consult Further Resources G->I If problem persists

Caption: Troubleshooting workflow for general peak tailing issues.

Experimental Protocols:

  • Check for Column Void or Contamination:

    • Rationale: A void at the column inlet or a blocked frit can distort the sample flow path, causing peak tailing for all compounds.

    • Procedure:

      • Visual Inspection: If possible, disconnect the column and inspect the inlet for a visible void or discoloration.

      • Column Reversal and Flushing: Disconnect the column from the detector and reverse the flow direction. Flush the column with a strong solvent to waste to try and dislodge any particulate matter from the inlet frit. Always check the column manufacturer's instructions to ensure it can be back-flushed.

      • Replace Column: If the problem persists, the column may be irreversibly damaged, and replacement is the best option.

  • Minimize Extra-Column Volume:

    • Rationale: Excessive volume outside of the column can lead to band broadening and peak tailing.

    • Procedure:

      • Tubing: Use tubing with the narrowest internal diameter and shortest length possible between the injector, column, and detector.

      • Fittings: Ensure all fittings are properly tightened and are of the correct type for your system to avoid dead volume.

  • Evaluate for Column Overload:

    • Rationale: Injecting too large a volume or too concentrated a sample can cause peak tailing for all components.

    • Procedure:

      • Reduce Injection Volume: Try injecting a smaller volume of your sample.

      • Dilute Sample: Dilute your sample and re-inject the same volume to see if peak shape improves.

Quantitative Data Summary

The following table summarizes key parameters for HPLC analysis and troubleshooting.

ParameterRecommended Value/ActionRationale
Mobile Phase pH For acidic analytes like this compound, a pH of ≤ 3 is often recommended.Suppresses ionization of silanol groups and the analyte, reducing secondary interactions.
USP Tailing Factor (Tf) A value close to 1.0 is ideal. Values > 2.0 are generally unacceptable.Quantifies the degree of peak asymmetry.
Injection Volume Should be ≤ 5% of the column volume.Helps to prevent peak distortion due to volume overload.
Mobile Phase Modifier Triethylamine (TEA) at ≥20 mM can be used.Acts as a tail-suppressing agent by masking active silanol sites.

This compound Properties for HPLC

PropertyValueReference
Molecular Formula C₁₄H₉Cl₂NO₅
Molecular Weight 342.13 g/mol
Suitability Suitable for HPLC and GC analysis.

References

Technical Support Center: Enhancing the Photostability of Bifenox for Improved Field Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the photostability of the herbicide Bifenox.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a diphenyl ether herbicide used for the control of broad-leaved weeds and some grasses.[1][2] Its efficacy can be limited by its susceptibility to photodegradation under sunlight and UV radiation, which can reduce its persistence and overall performance in the field.

Q2: What is the mechanism of this compound's herbicidal action?

This compound acts as a protoporphyrinogen oxidase (PPO) inhibitor.[3][4][5] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. By inhibiting this enzyme, this compound causes the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, leads to the formation of singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation and membrane damage, ultimately leading to cell death.

Q3: What are the primary pathways of this compound photodegradation?

The photodegradation of diphenyl ether herbicides like this compound typically involves cleavage of the ether bond and dehalogenation. Under UV and sunlight, this compound degradation follows first-order kinetics. The process can involve reduction of the nitro group, dechlorination, hydrolysis, and nucleophilic displacement reactions, resulting in the formation of various metabolites.

Q4: What strategies can be employed to enhance the photostability of this compound?

Two primary strategies for enhancing the photostability of this compound are the use of adjuvants and encapsulation.

  • Adjuvants: Certain adjuvants, particularly those with UV-screening properties, can be added to this compound formulations to reduce photodegradation. These adjuvants can absorb or block UV radiation, thereby protecting the this compound molecule.

  • Encapsulation: Encapsulating this compound in a protective matrix, such as polymeric nanoparticles, can shield it from UV exposure and control its release, improving its stability and field performance.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the formulation and testing of photostable this compound.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent photostability results between experimental batches. 1. Variability in the purity of this compound or other formulation components.2. Inconsistent preparation of the formulation (e.g., mixing speed, temperature).3. Fluctuations in the light source intensity or spectrum during photostability testing.1. Use high-purity, analytical grade this compound and excipients. Verify the purity of each new batch.2. Standardize all formulation preparation parameters.3. Calibrate the light source regularly and use a validated chemical actinometric system to monitor light exposure.
Poor encapsulation efficiency of this compound in polymeric nanoparticles. 1. Incompatible solvent system for this compound and the polymer.2. Suboptimal process parameters (e.g., homogenization speed, sonication time).3. This compound precipitating out of the organic phase during emulsification.1. Select a solvent in which both this compound and the polymer (e.g., PLGA) are highly soluble.2. Optimize the emulsification and solvent evaporation steps.3. Ensure the concentration of this compound is below its saturation point in the organic phase.
Rapid release of this compound from encapsulated formulations. 1. High porosity or rapid degradation of the encapsulating polymer.2. Small particle size leading to a large surface area-to-volume ratio.3. Weak interaction between this compound and the polymer matrix.1. Select a polymer with a slower degradation rate and lower porosity.2. Adjust formulation parameters to produce larger nanoparticles.3. Consider using a polymer that has a stronger affinity for this compound.
Interference from formulation components during HPLC analysis. 1. Adjuvants or polymer degradation products co-eluting with this compound or its photoproducts.2. Matrix effects from the formulation suppressing or enhancing the analytical signal.1. Optimize the HPLC method (e.g., gradient, column chemistry) to achieve better separation.2. Perform a thorough sample clean-up using solid-phase extraction (SPE) before HPLC analysis.3. Prepare calibration standards in a matrix that mimics the formulation to compensate for matrix effects.
Low recovery of this compound from soil or plant samples after field trials. 1. Strong adsorption of this compound to soil organic matter.2. Inefficient extraction method.3. Further degradation of this compound in the environmental matrix.1. Use a more rigorous extraction solvent system and technique (e.g., pressurized liquid extraction).2. Validate the extraction method with spiked samples to ensure high recovery.3. Analyze samples as quickly as possible after collection and store them under conditions that minimize further degradation.

Quantitative Data on Photostability Enhancement

While specific quantitative data for this compound is limited in publicly available literature, the following tables present illustrative data for a related diphenyl ether herbicide, oxyfluorfen, to demonstrate the potential for photostability enhancement through formulation strategies.

Table 1: Effect of UV Screener on the Photodegradation of Oxyfluorfen in Aqueous Solution

FormulationIrradiation Time (hours)Oxyfluorfen Remaining (%)Half-life (t1/2) (hours)
Oxyfluorfen alone01008.5
465
842
1228
2410
Oxyfluorfen + UV Screener010025.2
490
881
1273
2455

Data is hypothetical and for illustrative purposes based on general knowledge of diphenyl ether herbicide photostability.

Table 2: Photodegradation of Encapsulated vs. Non-encapsulated Oxyfluorfen

FormulationIrradiation Time (hours)Oxyfluorfen Remaining (%)Half-life (t1/2) (hours)
Non-encapsulated Oxyfluorfen01007.8
468
845
1230
2412
PLGA-encapsulated Oxyfluorfen010035.5
495
889
1284
2472

Data is hypothetical and for illustrative purposes based on the known protective effects of encapsulation on photolabile compounds.

Experimental Protocols

1. Protocol for Encapsulation of this compound in PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.

  • Materials: this compound, PLGA (50:50), polyvinyl alcohol (PVA), dichloromethane (DCM), deionized water.

  • Procedure:

    • Dissolve 100 mg of PLGA and 20 mg of this compound in 4 mL of DCM to form the organic phase.

    • Prepare a 2% (w/v) aqueous solution of PVA.

    • Add the organic phase to 20 mL of the PVA solution.

    • Emulsify the mixture by sonication on an ice bath for 2 minutes at 40% amplitude.

    • Add the resulting emulsion to 100 mL of a 0.5% (w/v) PVA solution under magnetic stirring.

    • Continue stirring for 4-6 hours at room temperature to allow for the evaporation of DCM.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated this compound.

    • Lyophilize the nanoparticles for storage.

2. Protocol for Photostability Testing of this compound Formulations

This protocol outlines the procedure for assessing the photostability of this compound formulations under controlled UV irradiation.

  • Materials: this compound formulation, quartz cuvettes or plates, photostability chamber with a calibrated UV lamp, HPLC system.

  • Procedure:

    • Prepare a solution or suspension of the this compound formulation in a suitable solvent (e.g., acetonitrile:water).

    • Transfer a known volume of the sample into quartz cuvettes. Prepare a dark control by wrapping a separate set of cuvettes in aluminum foil.

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to a controlled dose of UV radiation (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).

    • At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.

    • Analyze the concentration of this compound in each aliquot using a validated HPLC-UV method.

    • Calculate the percentage of this compound remaining at each time point and determine the photodegradation kinetics and half-life.

3. Protocol for HPLC Analysis of this compound

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples from the photostability study.

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Bifenox_Mode_of_Action cluster_chloroplast Chloroplast cluster_inhibition cluster_cytoplasm Cytoplasm cluster_damage Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO PPO_Inhibition Protoporphyrinogen Oxidase (PPO) Accumulated_ProtoIX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_ProtoIX Leaks from Chloroplast Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll This compound This compound This compound->PPO_Inhibition Inhibits Protoporphyrin_IX_cyto Protoporphyrin IX Accumulated_ProtoIX->Protoporphyrin_IX_cyto Non-enzymatic Oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Light Light Light->Singlet_Oxygen Oxygen Oxygen Oxygen->Singlet_Oxygen Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Lipid_Peroxidation Causes Cell_Death Cell_Death Lipid_Peroxidation->Cell_Death

Caption: this compound Mode of Action as a PPO Inhibitor.

Bifenox_Photodegradation cluster_pathways Photodegradation Pathways This compound This compound (C₁₄H₉Cl₂NO₅) Ether_Cleavage Ether Bond Cleavage This compound->Ether_Cleavage Dechlorination Dechlorination This compound->Dechlorination Nitro_Reduction Nitro Group Reduction This compound->Nitro_Reduction Hydrolysis Hydrolysis This compound->Hydrolysis Metabolite1 Metabolite 1 (e.g., 2,4-dichlorophenol) Ether_Cleavage->Metabolite1 Metabolite2 Metabolite 2 (e.g., monochlorinated derivatives) Dechlorination->Metabolite2 Metabolite3 Metabolite 3 (e.g., amino-bifenox) Nitro_Reduction->Metabolite3 Metabolite4 Metabolite 4 (e.g., this compound acid) Hydrolysis->Metabolite4 UV_Sunlight UV / Sunlight

Caption: Proposed Photodegradation Pathways of this compound.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_testing Photostability Testing cluster_analysis Analysis Bifenox_Raw This compound Formulation Prepare this compound Formulations Bifenox_Raw->Formulation Adjuvants Adjuvants (e.g., UV Screeners) Adjuvants->Formulation Encapsulation_Materials Encapsulation Materials (e.g., PLGA) Encapsulation_Materials->Formulation Exposure Expose to UV/Sunlight (with Dark Control) Formulation->Exposure Sampling Sample Collection Exposure->Sampling At time intervals HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (Degradation Kinetics, Half-life) HPLC_Analysis->Data_Analysis Performance_Evaluation Evaluate Field Performance Data_Analysis->Performance_Evaluation Compare Formulations

Caption: Experimental Workflow for Enhancing this compound Photostability.

References

Validation & Comparative

Assessing Bifenox Cross-Reactivity in Diphenyl Ether Herbicide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the specificity of an immunoassay is a critical parameter. When developing or utilizing immunoassays for herbicide detection, understanding the potential for cross-reactivity with structurally similar compounds is paramount for accurate quantification and risk assessment. This guide provides a comparative overview of cross-reactivity assessment, with a specific focus on the diphenyl ether herbicide Bifenox in the context of immunoassays developed for a related compound, Oxyfluorfen.

While specific immunoassays for this compound are not widely reported in the literature, its structural similarity to other diphenyl ether herbicides, such as Oxyfluorfen, makes it a potential cross-reactant in assays designed for these molecules. This guide leverages published data to illustrate how the cross-reactivity of this compound is evaluated and provides the necessary experimental frameworks for such an assessment.

Comparative Cross-Reactivity Data

The cross-reactivity of an immunoassay is typically determined by measuring the concentration of a competing compound required to inhibit the assay signal by 50% (IC50) and comparing it to the IC50 of the target analyte. The cross-reactivity is then expressed as a percentage.

In a study by Sheng et al. (2018), two types of immunoassays, an enzyme-linked immunosorbent assay (ELISA) and a chemiluminescence enzyme immunoassay (CLEIA), were developed for the detection of Oxyfluorfen. The cross-reactivity of these assays with this compound and other structurally related diphenyl ether herbicides was evaluated.

CompoundStructureIC50 (ng/mL) - ELISACross-Reactivity (%) - ELISAIC50 (ng/mL) - CLEIACross-Reactivity (%) - CLEIAReference
Oxyfluorfen 4.8 100 1.6 100 [1]
This compound 35.613.516.89.5[1]
Benzofluorfen 28.716.712.213.1[1]
Chlomethoxyfen >200<2.4>200<0.8[1]
Fomesafen >200<2.4>200<0.8[1]
Aclonifen >200<2.4>200<0.8

Data summarized from Sheng, J., et al. (2018).

Another study also reported on a time-resolved fluorescence immunoassay for Oxyfluorfen, which showed cross-reactivity with this compound at 8.23%. This consistency across different immunoassay formats underscores the importance of evaluating this compound as a potential interferent in any immunoassay designed for diphenyl ether herbicides.

Experimental Protocols

The following is a detailed protocol for a competitive indirect enzyme-linked immunosorbent assay (ciELISA), a common format for small molecule detection, adapted for the assessment of herbicide cross-reactivity.

Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Coating antigen (hapten-protein conjugate)

  • Monoclonal or polyclonal antibody specific to the target herbicide (e.g., Oxyfluorfen)

  • Standard solutions of the target herbicide and potential cross-reactants (e.g., this compound) in an appropriate buffer.

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Phosphate-buffered saline (PBS)

  • Washing buffer (PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

  • Microplate reader

2. Procedure:

  • Coating:

    • Dilute the coating antigen to a pre-optimized concentration (e.g., 1 µg/mL) in PBS.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with PBST.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at 37°C.

  • Washing:

    • Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard target herbicide and each potential cross-reactant.

    • Add 50 µL of the standard or cross-reactant solution to the wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate three times with PBST.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with PBST.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15 minutes at 37°C.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the concentration for the target analyte and each potential cross-reactant.

  • Determine the IC50 value for the target analyte and each tested compound from their respective inhibition curves.

  • Calculate the percent cross-reactivity (%CR) using the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles of cross-reactivity in competitive immunoassays, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction & Detection cluster_analysis Data Analysis coating Coat Plate with Coating Antigen wash1 Wash coating->wash1 blocking Block Unbound Sites wash1->blocking wash2 Wash blocking->wash2 competition Add Herbicide Standards/ Cross-Reactants & Primary Antibody wash2->competition wash3 Wash competition->wash3 secondary_ab Add Enzyme-Conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate wash4->substrate stop Stop Reaction substrate->stop read Read Absorbance (450 nm) stop->read calculate Calculate IC50 & % Cross-Reactivity read->calculate

Caption: Experimental workflow for cross-reactivity assessment using a competitive indirect ELISA.

G cluster_no_cross_reactant High Target Analyte Concentration cluster_with_cross_reactant Presence of Cross-Reactant cluster_coated_ag Coated Antigen on Plate Ab1 Antibody CoatedAg Coating Antigen Ab1->CoatedAg Less binding, low signal Ag1 Target Analyte Ag1->Ab1 Binds Ab2 Antibody Ab2->CoatedAg More binding, high signal Ag2 Target Analyte Ag2->Ab2 Competes for Binding CR Cross- Reactant (this compound) CR->Ab2

Caption: Principle of competitive immunoassay and cross-reactivity.

References

Bifenox in Herbicide Mixtures: A Comparative Guide to Synergistic and Antagonistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bifenox, a diphenyl ether herbicide, is a protoporphyrinogen oxidase (PPO) inhibitor belonging to the HRAC Group 14 (formerly E).[1] It is effective against a range of annual broadleaf weeds and some grasses, primarily through contact action with limited translocation.[2][3] In modern weed management, herbicides are frequently applied in mixtures to broaden the control spectrum, manage resistance, and enhance efficacy. The interaction of this compound with other herbicides can result in either synergistic or antagonistic effects, significantly impacting its performance in the field. This guide provides an objective comparison of these effects, supported by experimental data and detailed methodologies.

Understanding Herbicide Interactions

Herbicide interactions are typically categorized as follows:

  • Synergism: The combined effect of the two herbicides is greater than the sum of their individual effects.

  • Antagonism: The combined effect of the two herbicides is less than the sum of their individual effects.

  • Additive Effect: The combined effect of the two herbicides is equal to the sum of their individual effects.

These interactions can be influenced by various factors, including the herbicide partners, application rates, target weed species, and environmental conditions.

Synergistic Effects of this compound in Herbicide Mixtures

Research has identified synergistic interactions when this compound is combined with herbicides from different mode of action groups. These combinations can provide enhanced weed control and a broader spectrum of activity.

This compound and Florasulam

A notable synergistic combination is the mixture of this compound with florasulam, an acetolactate synthase (ALS) inhibitor (HRAC Group 2).[2][3] This mixture has been shown to provide enhanced control of various broadleaf weeds.

Experimental Data:

A study detailed in a European patent evaluated the efficacy of a this compound and florasulam suspension concentrate (SC) formulation on poppy (Papaver rhoeas) populations. The results demonstrated a clear synergistic effect, with the mixture providing significantly better control than either herbicide applied alone.

TreatmentApplication Rate (L/ha)Poppy Survival (%)Visual Estimate of Biomass (VEB) (%)
This compound1.02540
This compound1.51530
Florasulam0.13050
Florasulam0.152035
This compound + Florasulam (SC) 1.0 10 20
This compound + Florasulam (SC) 1.5 5 10
Untreated Control-100100

Experimental Protocol: this compound and Florasulam Efficacy Trial

  • Plant Material: Poppy (Papaver rhoeas) seedlings were transplanted into trays.

  • Experimental Design: A completely randomized design with three replicates was used.

  • Herbicide Application: Treatments were applied post-emergence to the poppy seedlings. The formulations used were a this compound 480 g/L SC, a florasulam 50 g/L SC, and a combined this compound 480 g/L + florasulam 5 g/L SC formulation.

  • Data Collection: The number of surviving plants and a visual estimate of biomass (VEB) were recorded 22 days after treatment. The VEB was assessed on a scale of 0% (dead plants) to 100% (untreated control).

dot

G cluster_0 Individual Herbicides cluster_1 Herbicide Mixture cluster_2 Outcome This compound This compound Synergistic Mixture This compound + Florasulam This compound->Synergistic Mixture Florasulam Florasulam Florasulam->Synergistic Mixture Enhanced Broadleaf\nWeed Control Enhanced Broadleaf Weed Control Synergistic Mixture->Enhanced Broadleaf\nWeed Control Synergistic Effect

Synergistic interaction of this compound and Florasulam.
This compound and Perfluidone

An abstract from a study published in the Korean Journal of Weed Science reports a synergistic effect between this compound and perfluidone on specific weed species. Perfluidone is a member of the trifluoromethylsulfonamide herbicide family.

Experimental Data:

The study evaluated the interaction using the Colby method and isobole analysis. The highest synergistic effect on Echinochloa crus-galli (barnyardgrass) was observed with a combination of 10 g a.i./10a of perfluidone and 24.9 g a.i./10a of this compound. For Cyperus serotinus (a nutsedge species), the highest synergy was found with 10 g a.i./10a of perfluidone and 33.3 g a.i./10a of this compound.

Experimental Protocol:

The full experimental protocol for this study could not be retrieved from the available abstract. The study mentions the use of the Colby method and isobole analysis for evaluating the interaction, which are standard methods in weed science for determining synergism and antagonism.

Antagonistic Effects of this compound in Herbicide Mixtures

Antagonism can occur when the presence of one herbicide reduces the efficacy of another. This is a critical consideration in tank-mixing, as it can lead to reduced weed control and potentially contribute to the development of herbicide resistance.

This compound with Glyphosate and Alachlor

A study by Selleck and Baird (1981) reported an antagonistic interaction when this compound was included in a tank mix with glyphosate and alachlor. This antagonism was observed in the control of perennial weeds in no-till corn.

Experimental Data:

The addition of this compound to a glyphosate-alachlor combination reduced the activity of glyphosate on quackgrass (Agropyron repens), common dandelion (Taraxacum officinale), and Canada thistle (Cirsium arvense). This reduced weed control ultimately led to decreased corn yields. The antagonism was not evident in annual weed species.

Experimental Protocol: this compound, Glyphosate, and Alachlor Interaction Study

While the full detailed protocol from the original 1981 Weed Science publication was not available, the abstract and subsequent citations provide the following key details:

  • Experimental Setting: Field studies were conducted in no-till corn (Zea mays).

  • Herbicides: The herbicide combination included glyphosate, alachlor, and this compound.

  • Target Weeds: The study focused on perennial weeds, including quackgrass, common dandelion, and Canada thistle.

  • Assessment: The activity of glyphosate on the target weeds was evaluated, and the impact on corn yield was measured.

dot

G cluster_0 Individual Herbicides cluster_1 Herbicide Mixture cluster_2 Outcome Glyphosate Glyphosate Antagonistic Mixture Glyphosate + Alachlor + this compound Glyphosate->Antagonistic Mixture Alachlor Alachlor Alachlor->Antagonistic Mixture This compound This compound This compound->Antagonistic Mixture Reduced Perennial\nWeed Control Reduced Perennial Weed Control Antagonistic Mixture->Reduced Perennial\nWeed Control Antagonistic Effect

Antagonistic interaction of this compound with Glyphosate and Alachlor.

Conclusion

The interaction of this compound in herbicide mixtures is complex, with documented instances of both synergy and antagonism. The synergistic effect observed with florasulam offers a promising strategy for enhanced broadleaf weed control. Conversely, the antagonistic interaction with glyphosate and alachlor highlights the importance of careful consideration when tank-mixing herbicides, particularly for the control of challenging perennial weeds.

Researchers and weed management professionals must be aware of these potential interactions to optimize herbicide performance and develop sustainable weed control programs. The selection of tank-mix partners for this compound should be based on a thorough understanding of their modes of action and the target weed spectrum to avoid reduced efficacy and promote effective, long-term weed management. Further research into the mechanisms of these interactions and the evaluation of this compound with other herbicide partners would be beneficial for expanding its utility in integrated weed management systems.

References

Safety Operating Guide

Essential Safety and Handling of Bifenox: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Bifenox in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental contamination.

This compound is a herbicide that, while having low acute toxicity, requires careful handling due to potential long-term health effects and its significant environmental hazards.[1][2][3] It is classified as very toxic to aquatic life with long-lasting effects.[1][4]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure. More than 97% of pesticide exposure occurs through the skin, making dermal protection a primary concern.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical splash goggles or a face shieldMust meet ANSI Z87.1 impact-resistance standards. Safety glasses with brow and side shields are acceptable for low-exposure situations. For high-exposure scenarios, a face shield worn over goggles or a full-face respirator is necessary.
Skin Protection Chemical-resistant glovesWear unlined, chemical-resistant gloves such as barrier laminate, butyl rubber, or nitrile rubber. Do not use leather or fabric gloves. Wash the exterior of gloves before removal.
Protective clothingWear a long-sleeved shirt, long pants, and closed-toe shoes at a minimum. For tasks with a risk of splashing or spilling, a chemical-resistant apron or suit is required. Pant legs should be worn outside of boots to prevent chemicals from entering.
Chemical-resistant footwearUse one-piece, pull-on boots made of natural rubber or other chemical-resistant materials. Leather or canvas shoes should not be worn.
Respiratory Protection Air-purifying respiratorIn case of insufficient ventilation or the generation of dust or aerosols, wear a suitable air-purifying respirator with appropriate cartridges for organic vapors and particulates.

Operational Plan: Handling and Disposal

A systematic approach to handling this compound is crucial for safety and to prevent environmental release.

Handling and Emergency Procedures Workflow

Bifenox_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal cluster_Emergency Emergency Procedures Prep 1. Review SDS and Prepare PPE Area 2. Ensure Adequate Ventilation Prep->Area Handling 3. Handle with Care Avoid dust/aerosol formation Area->Handling Decon 4. Decontaminate Surfaces Handling->Decon Spill Spill Response Handling->Spill If spill occurs Exposure Personal Exposure Handling->Exposure If exposure occurs Waste 5. Dispose of Waste Properly Decon->Waste PPE_Clean 6. Clean/Dispose of PPE Waste->PPE_Clean

Caption: Logical flow for handling this compound, including emergency branches.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure all required PPE is clean, in good condition, and readily available.

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly with soap and water after handling and before breaks.

  • Storage :

    • Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Spill Management :

    • In case of a spill, immediately evacuate unnecessary personnel.

    • Wear appropriate PPE during cleanup.

    • Prevent the spill from entering drains, sewers, or waterways.

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

    • Following product recovery, flush the area with water, containing the runoff for proper disposal.

  • Disposal :

    • Dispose of this compound and its container in accordance with all local, regional, national, and international regulations.

    • This material is considered hazardous waste and must be disposed of by a licensed waste disposal company.

    • Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Logic

Emergency_Response cluster_Exposure Personal Exposure cluster_Action Immediate Actions start Emergency Event Inhalation Inhalation: Move to fresh air start->Inhalation Skin Skin Contact: Remove clothing, wash area start->Skin Eye Eye Contact: Rinse with water for 15 min start->Eye Ingestion Ingestion: Rinse mouth, get medical attention start->Ingestion Medical Seek Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Decision-making process for this compound emergency response.

First-Aid Measures:

  • Inhalation : Move the affected person to fresh air. If symptoms develop or persist, seek medical attention.

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation develops and persists, get medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek prompt medical attention.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

In all cases of exposure, ensure that medical personnel are aware of the material involved and take precautions to protect themselves. Provide them with the Safety Data Sheet (SDS).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.